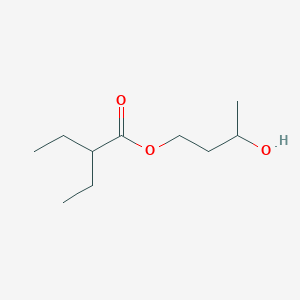
3-Hydroxybutyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including 3-Hydroxybutyl 2-ethylbutanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically requires a catalyst and can be carried out under mild conditions. Another common method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
In industrial settings, esters are often produced through large-scale esterification processes. These processes may involve continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and alcohol.
Scientific Research Applications
3-Hydroxybutyl 2-ethylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hydroxybutyl 2-ethylbutanoate exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Hydroxybutyl 2-ethylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors.
Methyl butyrate: Known for its fruity odor and used in the fragrance industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
What sets this compound apart is its specific structure, which allows it to participate in unique biochemical pathways and interactions, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
89457-29-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-hydroxybutyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-4-9(5-2)10(12)13-7-6-8(3)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
DIVZVIFPIOOLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


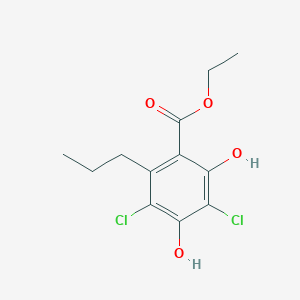


oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
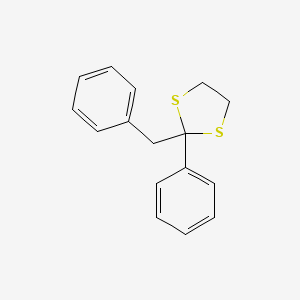
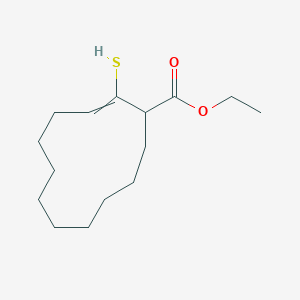
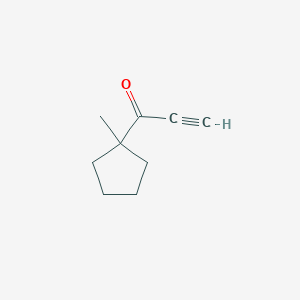
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
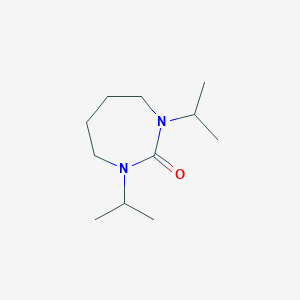
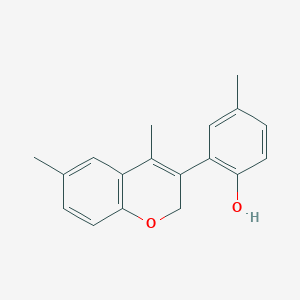
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)


